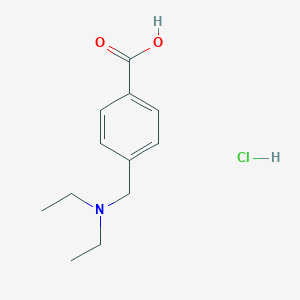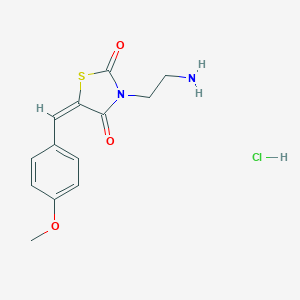![molecular formula C11H10N4O B022105 2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one CAS No. 108043-88-5](/img/structure/B22105.png)
2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one
Overview
Description
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.2233 g/mol It is known for its unique structure, which includes an imidazoquinoline core
Mechanism of Action
Target of Action
7-Hydroxy-IQ, also known as 7-Hydroxymitragynine (7-OH), is a terpenoid indole alkaloid derived from the Mitragyna speciosa plant, commonly known as kratom . The primary targets of 7-Hydroxy-IQ are the opioid receptors in the brain . It binds to these receptors with greater efficacy than mitragynine, another compound found in kratom .
Mode of Action
7-Hydroxy-IQ acts as a mixed opioid receptor agonist/antagonist . It functions as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . This unique mechanism of action results in a lower risk of respiratory depression and potentially reduced addictive potential compared to traditional opioids .
Biochemical Pathways
It is known that 7-hydroxy-iq is generated from mitragynine in vivo by hepatic metabolism . This suggests that it may play a significant role in the effects traditionally associated with mitragynine.
Pharmacokinetics
The pharmacokinetics of 7-Hydroxy-IQ involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that 7-Hydroxy-IQ can convert into mitragynine up to 45% in human liver microsomes over a 2-hour incubation . It was also degraded up to 27% in simulated gastric fluid and degraded up to 6% in simulated intestinal fluid .
Result of Action
The molecular and cellular effects of 7-Hydroxy-IQ’s action are primarily related to its interaction with opioid receptors. Its unique pharmacological profile, which includes a lower risk of respiratory depression and potentially reduced addictive potential, has attracted the interest of researchers exploring alternative therapies .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-IQ interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is the major product of the bacterial metabolism of IQ
Cellular Effects
It is known that it is metabolized by human intestinal microbiota
Molecular Mechanism
It is known to be a product of the bacterial metabolism of IQ
Metabolic Pathways
7-Hydroxy-IQ is involved in the metabolic pathways of the bacterial metabolism of IQ
Preparation Methods
The synthesis of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions . The reaction conditions often include the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one has several scientific research applications:
Comparison with Similar Compounds
2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one can be compared with similar compounds such as:
2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline: Known for its mutagenic properties and presence in protein pyrolysates.
7-Hydroxy-IQ: A metabolite of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline, known for its direct-acting mutagenic properties. The uniqueness of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYTKOWRFCKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148367 | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108043-88-5 | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108043885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3,6-DIHYDRO-3-METHYL-7H-IMIDAZO(4,5-F)QUINOLINE-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MNN6P93EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



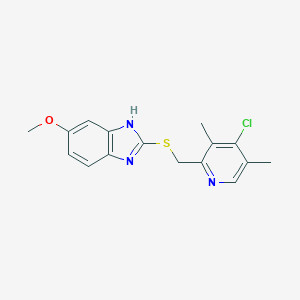
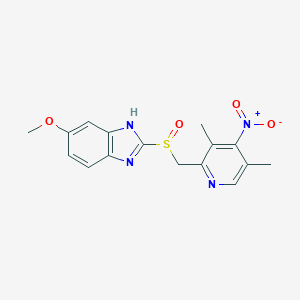
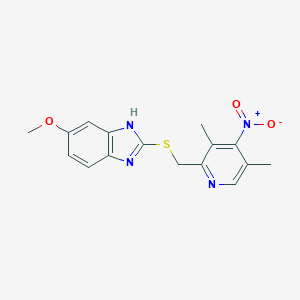

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
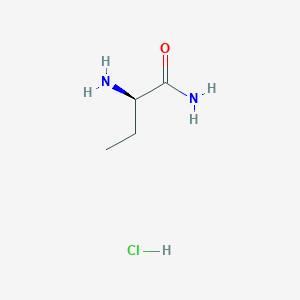
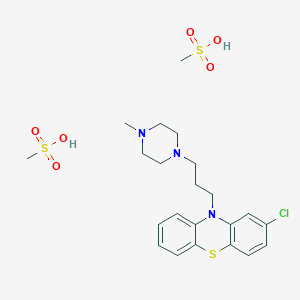

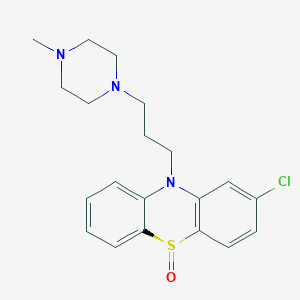
![2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate](/img/structure/B22047.png)

